![molecular formula C13H13NO4 B12582150 2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]- CAS No. 203111-43-7](/img/structure/B12582150.png)
2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]- is an organic compound that features a cyclohexenone ring substituted with a hydroxy group and a nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]- typically involves the reaction between 2-cyclohexen-1-one and 4-nitrobenzaldehyde. This reaction can be catalyzed by lipases in a biphasic medium, resulting in the formation of aldol and Morita–Baylis–Hillman adducts . The reaction conditions often include the use of aqueous-DMSO co-solvent mixtures, with Burkholderia cepacia lipase providing the best overall conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions vary depending on the desired reaction, with some reactions requiring acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted cyclohexenones and other functionalized derivatives .
Scientific Research Applications
2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]- exerts its effects involves interactions with various molecular targets and pathways. For example, as a fluorescent sensor, the compound exhibits significant fluorescence enhancement in the presence of cadmium ions, likely due to specific binding interactions . The exact molecular targets and pathways involved in other applications are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the hydroxy and nitrophenylmethyl groups.
4-Nitrobenzaldehyde: A precursor used in the synthesis of the compound.
2,2′-[(4-Hydroxy-3-nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): A structurally similar compound with additional hydroxy and dimethyl groups.
Properties
CAS No. |
203111-43-7 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-[hydroxy-(4-nitrophenyl)methyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H13NO4/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h3,5-8,13,16H,1-2,4H2 |
InChI Key |
MTNHTQZZUUIZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


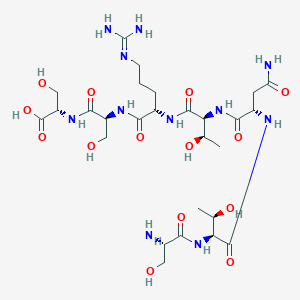

![(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one](/img/structure/B12582095.png)
![Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-](/img/structure/B12582115.png)
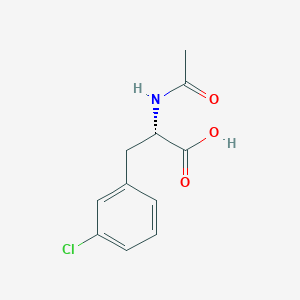
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12582119.png)
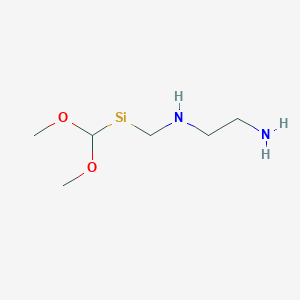
![1,3,5,8-Tetraazaspiro[5.5]undecane(9CI)](/img/structure/B12582122.png)
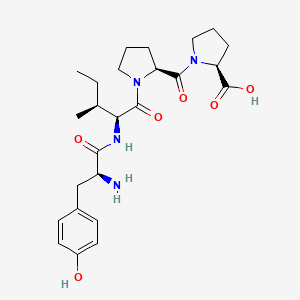
![N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B12582128.png)
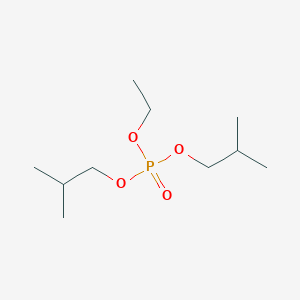

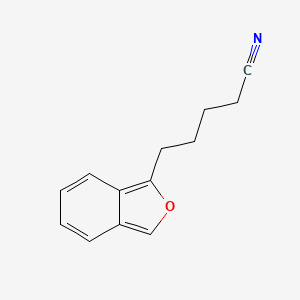
![Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B12582151.png)
